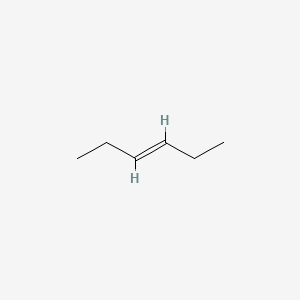

trans-3-Hexene

Descripción

Contextualization within Olefin Chemistry and Stereoisomerism

Olefins, or alkenes, are fundamental hydrocarbons featuring at least one carbon-carbon double bond. wikipedia.org The hexene molecule, with its C₆H₁₂ formula, can exist as numerous isomers, which share the same molecular formula but differ in the arrangement of their atoms. brainly.invedantu.com These variations arise from both the position of the double bond along the carbon chain (constitutional isomerism) and the spatial orientation of the substituents around that double bond (stereoisomerism). vedantu.com

The straight-chain isomers of hexene are 1-hexene (B165129), 2-hexene (B8810679), and 3-hexene (B12438300). quora.com For 2-hexene and 3-hexene, the presence of two different substituent groups on each carbon of the double bond gives rise to stereoisomerism, specifically geometric (cis/trans or E/Z) isomerism. wikipedia.org

cis-3-Hexene (B1361246) ((Z)-3-Hexene): The two ethyl groups are on the same side of the double bond.

trans-3-Hexene (B77681) ((E)-3-Hexene): The two ethyl groups are on opposite sides of the double bond.

This difference in spatial arrangement, despite having the same connectivity, leads to distinct physical properties, such as boiling point and melting point, and can significantly influence their reactivity and role in chemical transformations. umich.edu The greater thermodynamic stability of the trans isomer compared to the sterically hindered cis isomer is a key factor in many chemical equilibria. researchgate.net

| Selected Hexene Isomers | Boiling Point (°C) |

| 1-Hexene | 63.5 |

| (E)-2-Hexene | 67.9 |

| (Z)-2-Hexene | 68.8 |

| (E)-3-Hexene (trans) | 67.1 |

| (Z)-3-Hexene (cis) | 66.4 |

Significance in Contemporary Organic Synthesis and Catalysis

This compound serves as a valuable substrate and model compound in various areas of modern organic chemistry. Its primary significance lies in the field of olefin metathesis , a powerful reaction for forming carbon-carbon double bonds that was recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. nih.govwikipedia.org In this reaction, fragments of alkenes are redistributed by breaking and reforming double bonds. wikipedia.org this compound can participate as a reactant in cross-metathesis reactions or be formed as a product, for instance, in the self-metathesis of 2-pentene (B8815676), which establishes a rapid equilibrium with 2-butene (B3427860) and 3-hexene. wikipedia.org The development of well-defined ruthenium (Grubbs') and molybdenum (Schrock's) catalysts has enabled these reactions with high efficiency and functional group tolerance. harvard.edulibretexts.org

Beyond metathesis, this compound is utilized in other catalytic processes and synthetic applications:

Polymer Chemistry: It is a monomer used in the synthesis of specific aliphatic unsaturated polyesters and can be used to prepare oligomers through ozonolysis. chemicalbook.comfishersci.ca

Catalytic Hydrogenation: It serves as a substrate in studies of selective hydrogenation, where catalysts are designed to reduce the double bond to a single bond or to isomerize it to other hexene forms. wisc.edumdpi.com

Epoxidation: Research has been conducted on the catalytic epoxidation of this compound using titanocene (B72419) dichlorides, demonstrating its utility in synthesizing epoxides, which are versatile chemical intermediates. sigmaaldrich.com

Evolution of Research Perspectives on this compound and its Analogues

The scientific interest in this compound and related internal olefins has evolved significantly over the past several decades. Early research in the 1960s, before the mechanistic details were fully understood, described these transformations as "olefin disproportionation." wikipedia.org For example, work at Phillips Petroleum and Goodyear demonstrated that internal olefins like 2-pentene could be converted into a mixture of 2-butene and 3-hexene using tungsten-based catalyst systems. wikipedia.org

The pivotal breakthrough came in 1971 when Yves Chauvin proposed the now-accepted mechanism involving a metallacyclobutane intermediate, which correctly explained the redistribution of alkylidene fragments. wikipedia.org This mechanistic understanding laid the groundwork for the rational design of more effective catalysts.

The subsequent development of well-defined, single-site catalysts by Schrock (molybdenum- and tungsten-based) and Grubbs (ruthenium-based) marked a new era. libretexts.org These catalysts offered unprecedented activity, stability, and tolerance for various functional groups, transforming olefin metathesis from a chemical curiosity into a widely used synthetic tool. harvard.edu Research involving this compound and its analogues shifted towards exploring the scope and limitations of these new catalysts, studying stereoselectivity, and applying the methodology to complex molecule synthesis. harvard.edu More recent advancements include the development of light-induced olefin metathesis and tandem catalysis systems, such as isomerizing metathesis, where a catalyst first moves the double bond along a carbon chain before a second catalyst performs a metathesis reaction. researchgate.netnih.gov This allows for the use of more readily available terminal olefins to produce valuable internal olefin products.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

592-47-2 |

|---|---|

Fórmula molecular |

C6H12 |

Peso molecular |

84.16 g/mol |

Nombre IUPAC |

hex-3-ene |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |

Clave InChI |

ZQDPJFUHLCOCRG-UHFFFAOYSA-N |

SMILES |

CCC=CCC |

SMILES isomérico |

CC/C=C/CC |

SMILES canónico |

CCC=CCC |

Otros números CAS |

13269-52-8 70955-09-8 70955-10-1 68526-52-3 592-47-2 |

Descripción física |

Liquid Colorless liquid with a mild odor; [CPChem MSDS] |

Pictogramas |

Flammable; Health Hazard |

Presión de vapor |

165.0 [mmHg] |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Trans 3 Hexene and Its Derivatives

Stereoselective Synthesis Approaches to trans-3-Hexene (B77681)

Stereoselective synthesis is paramount in modern organic chemistry, and the formation of this compound is no exception. Various methods have been developed to ensure the preferential formation of the trans isomer over its cis counterpart.

Chiral Catalyst-Mediated Routes for Olefin Formation

While this compound itself is an achiral molecule, the principles of asymmetric catalysis can be applied to the synthesis of chiral precursors or derivatives. Chiral catalysts are instrumental in controlling the stereochemical outcome of a reaction, leading to the formation of a specific stereoisomer. In the context of trans-alkene synthesis, chiral catalysts can be employed in reactions that generate the double bond with high stereoselectivity. Although direct chiral catalyst-mediated synthesis of this compound is not a primary focus due to its achiral nature, the methodologies are crucial for producing more complex, chiral molecules containing the this compound motif.

Asymmetric Hydrogenation and Reduction Precursors

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules by reducing prochiral substrates like alkenes and alkynes. ajchem-b.com While the direct hydrogenation of a symmetric alkyne like 3-hexyne (B1328910) to this compound is not an asymmetric process, the synthesis of chiral precursors to this compound derivatives can rely heavily on this methodology. For instance, a chiral alcohol could be prepared via the asymmetric hydrogenation of a corresponding ketone, and this chirality can then direct subsequent reactions to form a specific isomer of a this compound derivative.

The reduction of internal alkynes is a common method for the synthesis of alkenes. The stereochemical outcome of this reduction is highly dependent on the reagents used. To obtain trans-alkenes, dissolving metal reductions are typically employed. For the synthesis of this compound, 3-hexyne can be reduced using sodium or lithium metal in liquid ammonia (B1221849). This reaction proceeds through a radical anion intermediate, which is protonated by the ammonia to give a vinylic radical. A second electron transfer and subsequent protonation lead to the formation of the trans-alkene.

| Precursor | Reagents and Conditions | Product | Stereoselectivity |

| 3-Hexyne | Na or Li in liquid NH₃ | This compound | High (predominantly trans) |

Stereocontrolled Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are among the most important methods for constructing carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies in this area, offering a high degree of stereocontrol.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes (trans-alkenes). acs.orgnih.gov In the synthesis of this compound, propanal would react with a propylidene triphenylphosphorane. If the ylide is stabilized, the trans isomer would be the major product. The Schlosser modification of the Wittig reaction can also be used to obtain the (E)-alkene with high selectivity, even with non-stabilized ylides. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. organic-chemistry.orgwikipedia.orgconicet.gov.ar A significant advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, often with excellent stereoselectivity. wikipedia.orgconicet.gov.ar This selectivity is attributed to the thermodynamic stability of the trans-oriented intermediate in the reaction mechanism. For the synthesis of this compound, propanal would be reacted with the carbanion generated from diethyl propylphosphonate. The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which are easily removed during workup, simplifying the purification of the desired trans-alkene. organic-chemistry.org

| Reaction | Aldehyde/Ketone | Ylide/Phosphonate | Product | Typical Stereoselectivity |

| Wittig (with stabilized ylide) | Propanal | Propylidene triphenylphosphorane | This compound | Predominantly trans |

| Horner-Wadsworth-Emmons | Propanal | Diethyl propylphosphonate | This compound | Highly trans selective |

Cross-Coupling Strategies for this compound Scaffolds

Cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds between various organic fragments. These reactions, typically catalyzed by transition metals like palladium, are powerful tools for constructing complex molecules, including those with the this compound core structure.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Heck)

The Suzuki reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orgmasterorganicchemistry.com To synthesize this compound using this method, one could couple a vinylboronic acid derivative with a propyl halide, or a propylboronic acid with a vinyl halide. The Suzuki reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. harvard.edu The stereochemistry of the vinyl partner is typically retained throughout the reaction.

The Stille reaction utilizes the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the synthesis of this compound could be envisioned by coupling a vinylstannane with a propyl halide, or a propylstannane with a vinyl halide. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. ajchem-b.comorganic-chemistry.org This reaction is a powerful method for the arylation or vinylation of alkenes and generally exhibits a high preference for the formation of the trans-substituted product. organic-chemistry.org For the synthesis of a this compound derivative, one could couple a vinyl halide with propene or a propyl halide with ethene, though the latter is less common for simple alkyl halides.

| Cross-Coupling Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Typical) | Product Scaffold |

| Suzuki Reaction | Propylboronic acid | Vinyl bromide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | This compound |

| Stille Reaction | Vinyltributylstannane | Propyl iodide | Pd catalyst (e.g., Pd(PPh₃)₄) | This compound |

| Heck Reaction | Vinyl bromide | Propene | Pd catalyst (e.g., Pd(OAc)₂), Base | This compound derivative |

Olefin Metathesis in this compound Synthesis and Functionalization

Olefin metathesis is a powerful and versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal carbene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum. organic-chemistry.org

Cross-metathesis (CM) is a type of olefin metathesis where two different alkenes react to form new alkenes. organic-chemistry.org The synthesis of this compound can be achieved through the self-metathesis of propene or the cross-metathesis of ethene and 2-pentene (B8815676). A notable industrial example is the Phillips triolefin process, where propene is converted to ethene and 2-butene (B3427860), and in a related equilibrium, 2-pentene can react to form 2-butene and 3-hexene (B12438300). organic-chemistry.org The stereochemical outcome of cross-metathesis reactions often favors the thermodynamically more stable trans isomer.

Ring-closing metathesis (RCM) is an intramolecular version of olefin metathesis that is widely used to form cyclic alkenes. wikipedia.org While RCM does not directly produce the acyclic this compound, it is a powerful tool for synthesizing functionalized cyclic hexene derivatives. Subsequent ring-opening of these cyclic structures can then provide access to functionalized acyclic molecules with a trans-double bond. This approach allows for the introduction of various functional groups onto the hexene backbone in a controlled manner.

| Metathesis Reaction | Substrate(s) | Catalyst (Typical) | Product Type |

| Cross-Metathesis | Ethene + 2-Pentene | Grubbs' or Schrock Catalyst | This compound |

| Ring-Closing Metathesis | A suitable diene | Grubbs' or Schrock Catalyst | Cyclic hexene derivative |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of commodity chemicals like this compound is a critical area of research, aimed at reducing environmental impact and improving process efficiency. Methodologies are being developed that minimize or eliminate the use of hazardous substances, reduce energy consumption, and utilize renewable feedstocks. Key advancements in this area for this compound and its derivatives focus on novel reaction media and biocatalytic routes.

Solvent-Free and Water-Mediated Reaction Systems

Traditional organic syntheses of alkenes often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives, such as water, or to eliminate the need for a solvent altogether.

One promising water-mediated approach for alkene synthesis is the Wittig reaction. nih.govnih.gov This reaction is a cornerstone of organic chemistry for creating carbon-carbon double bonds. Research has demonstrated that the Wittig reaction can be effectively carried out in an aqueous medium, particularly with stabilized ylides. nih.govresearchgate.net Despite the often poor solubility of reactants, water can accelerate the reaction rate and often leads to high yields and E-selectivity (favoring the trans isomer). researchgate.net The synthesis of this compound could be envisioned via the reaction of propanal with a propyl-substituted phosphonium (B103445) ylide in an aqueous system. The use of water as a solvent avoids the environmental and safety issues associated with organic solvents, making it a significantly greener alternative. nih.gov

Another key strategy is the dehydration of alcohols. The acid-catalyzed dehydration of 3-hexanol (B165604) is a direct route to a mixture of hexene isomers, including this compound. chegg.comchemguide.co.uk To align with green chemistry principles, research is focused on replacing strong, corrosive acid catalysts like sulfuric acid with solid acid catalysts or other Lewis acids that are more easily recovered and recycled, and that minimize side reactions and waste production. rsc.org Recent studies have shown the efficacy of metal triflates in catalyzing the dehydration of primary alcohols at relatively low temperatures (140–180 °C), which reduces energy consumption. rsc.org Performing such catalytic dehydrations under solvent-free, distillation conditions further enhances the green credentials of the process by removing the product as it is formed and eliminating solvent waste. rsc.org

| Feature | Description | Source |

| Reaction | Wittig Reaction | nih.govnih.govresearchgate.net |

| Solvent | Water | nih.govnih.govresearchgate.net |

| Key Advantage | Eliminates hazardous organic solvents, can accelerate reaction rates. | researchgate.net |

| Selectivity | Often provides high E-selectivity (trans-isomer). | nih.govresearchgate.net |

| Applicability | Effective for a wide range of aldehydes and stabilized ylides. | nih.gov |

Biocatalytic Pathways for this compound Precursors and Intermediates

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity under mild, aqueous conditions. This approach is central to developing sustainable pathways for producing chemicals from renewable feedstocks.

A key biocatalytic strategy for this compound involves a two-step process: the microbial production of a precursor alcohol, followed by its enzymatic dehydration. The precursor, 3-hexanol, can be synthesized through various metabolic engineering strategies. nih.gov Microorganisms such as Clostridium carboxidivorans have been engineered to produce hexanol from syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) through fermentation. frontiersin.orgresearchgate.net Other pathways start from biomass-derived sugars, converting them via engineered metabolic routes involving 2-keto acid or fatty acid intermediates to produce C6 alcohols. nih.govusda.gov

The crucial second step is the enzymatic dehydration of the bio-derived 3-hexanol to 3-hexene. A significant breakthrough in this area is the use of linalool (B1675412) dehydratase/isomerase enzymes. google.com A patent has described recombinant microorganisms expressing these enzymes that can directly convert saturated secondary alcohols, including 3-hexanol, into their corresponding alkenes, such as 3-hexene, in a single enzymatic step. google.com This bioconversion avoids the harsh conditions, acid addition, and high temperatures required for conventional chemical dehydration, representing a major advancement in green synthesis. google.com

Broader metabolic engineering efforts aim to construct complete biosynthetic pathways to alkenes directly from simple carbon sources like glucose. nih.gov These pathways often leverage the cell's natural fatty acid synthesis machinery, which can be engineered to produce medium-chain-length fatty acids. sigmaaldrich.com Subsequent enzymatic steps involving reductases and decarboxylases can convert these intermediates into terminal alkenes. researchgate.net While often focused on 1-alkenes, the discovery and engineering of novel enzymes could adapt these pathways to produce internal alkenes like this compound.

| Step | Biocatalytic Method | Key Enzyme Class / Organism | Precursor / Intermediate | Product | Source |

| 1. Precursor Synthesis | Syngas Fermentation | Clostridium carboxidivorans | Syngas (CO, CO₂, H₂) | 1-Hexanol / 3-Hexanol | frontiersin.orgresearchgate.net |

| 1. Precursor Synthesis | Sugar Fermentation | Engineered E. coli / Yeast | Glucose | 3-Hexanol | nih.govusda.gov |

| 2. Alkene Formation | Enzymatic Dehydration | Linalool Dehydratase/Isomerase | 3-Hexanol | 3-Hexene | google.com |

Mechanistic Investigations of Trans 3 Hexene Reactivity

Electrophilic Addition Reactions of trans-3-Hexene (B77681)

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This initiates a class of reactions known as electrophilic additions, where the π bond is broken and two new σ bonds are formed.

Halogenation and Hydrohalogenation Mechanisms

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound is a stereospecific reaction. libretexts.orgmasterorganicchemistry.com The mechanism does not proceed through a simple carbocation intermediate. Instead, the initial electrophilic attack by the halogen forms a cyclic halonium ion (e.g., a bromonium ion) intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com This bridged ion shields one face of the molecule. The subsequent attack by the halide ion (X⁻) occurs from the opposite face (anti-attack), in a manner similar to an Sₙ2 reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org For this compound, this anti-addition results in the formation of a meso compound, (3R,4S)-3,4-dihalohexane. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX), such as hydrogen chloride (HCl) or hydrogen iodide (HI), proceeds through a different mechanism. The first step is the protonation of the double bond by the hydrogen atom to form a carbocation intermediate. lasalle.eduvaia.com Since this compound is a symmetrical alkene, the initial protonation at either carbon C3 or C4 results in the same secondary carbocation (3-hexyl cation). This carbocation is planar, and the subsequent attack by the halide ion can occur from either face. pearson.comchemistrysteps.com Consequently, the reaction is not stereospecific and produces a racemic mixture of (R)-3-halohexane and (S)-3-halohexane. vaia.comlibretexts.org Studies show that both cis- and this compound yield the same mixture of products upon reaction with HCl, confirming the non-stereospecific nature of the reaction due to the common carbocation intermediate. vaia.comchegg.com

Hydration and Oxymercuration-Demercuration Pathways

Acid-Catalyzed Hydration: In the presence of an aqueous acid (like H₂SO₄), water can add across the double bond of this compound to form an alcohol. vaia.com The mechanism is analogous to hydrohalogenation, beginning with the protonation of the alkene to form the more stable carbocation. chemistrysteps.com For the symmetrical this compound, this yields the 3-hexyl cation. Water, acting as a nucleophile, then attacks the carbocation. vaia.comchemistrysteps.com A final deprotonation step by a water molecule or conjugate base yields the alcohol, 3-hexanol (B165604). chemistrysteps.com Due to the planar carbocation intermediate, the reaction is not stereospecific. Both cis- and this compound produce the same single alcohol product, 3-hexanol, demonstrating that the reaction mechanism, rather than the starting material's geometry, dictates the outcome.

Oxymercuration-Demercuration: This two-step method also achieves the hydration of an alkene but avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements. lumenlearning.comwikipedia.org

Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, in aqueous solution. The electrophilic mercury species attacks the double bond to form a bridged mercurinium ion intermediate, similar to the halonium ion. lumenlearning.comwikipedia.orgmasterorganicchemistry.com Water then attacks the more substituted carbon of the mercurinium ion from the side opposite the mercury bridge (anti-addition). masterorganicchemistry.com

Demercuration: The resulting organomercury compound is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity describes the preferential orientation of addition to an unsymmetrical alkene. Since this compound is a symmetrical alkene, addition of either symmetrical (e.g., Br₂) or unsymmetrical (e.g., HCl) reagents does not present a regiochemical issue, as the same product is formed regardless of the initial site of electrophilic attack. msu.edumsu.edu For example, adding HCl to this compound yields only 3-chlorohexane.

Stereoselectivity, however, is a critical aspect of these reactions. The stereochemical outcome is dictated entirely by the reaction mechanism.

| Reaction | Intermediate | Stereochemistry | Product(s) from this compound |

| Halogenation (Br₂) | Cyclic Bromonium Ion | Anti-addition | (3R,4S)-3,4-dibromohexane (meso) |

| Hydrohalogenation (HCl) | Planar Carbocation | Non-stereospecific | Racemic mixture of (R)- and (S)-3-chlorohexane |

| Acid-Catalyzed Hydration | Planar Carbocation | Non-stereospecific | 3-hexanol |

| Oxymercuration | Cyclic Mercurinium Ion | Anti-addition | (3R,4S)-3-hydroxy-4-(acetoxymercuri)hexane |

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are concerted processes that occur through a cyclic transition state. Alkenes like this compound can participate as components in several types of pericyclic reactions, most notably cycloadditions.

Diels-Alder and Ene Reaction Pathways

Diels-Alder Reaction: This is a [4+2] cycloaddition reaction between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.org this compound can act as a dienophile. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org For example, the reaction of this compound with a diene like 1,3-butadiene (B125203) would result in a cyclohexene (B86901) derivative where the two ethyl groups are in a trans relationship. Research has shown that in Lewis acid-catalyzed hetero-Diels-Alder reactions, the geometry of this compound is preserved in the resulting cycloadduct. oup.com

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a second reactant with a double or triple bond (the "enophile"). wikipedia.org It involves the transfer of the allylic hydrogen and a reorganization of the bonding electrons. This compound, which possesses allylic hydrogens on both C2 and C5, can function as the ene component. These reactions typically require high temperatures or the use of a Lewis acid catalyst to proceed efficiently. wikipedia.org

[2+2] Cycloadditions and Photochemical Transformations

[2+2] Cycloadditions: The thermal [2+2] cycloaddition between two alkenes is generally forbidden by the Woodward-Hoffmann rules. However, photochemical [2+2] cycloadditions are allowed and are a common reaction for alkenes. researchgate.net Upon absorption of UV light, an alkene can be promoted to an excited state, which can then react with a ground-state alkene to form a cyclobutane (B1203170) ring. These reactions often proceed via a diradical intermediate, and the stereochemistry of the starting alkene may be preserved in the product. For instance, the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, is a type of [2+2] cycloaddition that produces a cyclopropane (B1198618) ring while retaining the stereochemistry of the original alkene. vaia.com The reaction of this compound under these conditions yields trans-1,2-diethylcyclopropane as a racemic mixture. vaia.com

Other Photochemical Transformations: Besides cycloadditions, this compound can participate in other photochemical reactions. It has been used as a component in three-component photoinitiating systems for free radical polymerization. Additionally, photochemical addition of N-haloamides to this compound has been studied, leading to various addition products. cdnsciencepub.com Research into the ozonolysis of this compound, an important atmospheric reaction, shows that it leads to the formation of oligomers via stabilized Criegee intermediates (SCI), contributing to secondary organic aerosol (SOA) formation. ebi.ac.uk

Isomerization and Rearrangement Processes of this compound

This compound can undergo isomerization to its cis isomer and, under certain conditions, skeletal rearrangements.

The interconversion between cis- and this compound is a well-studied process. This compound is the more thermodynamically stable isomer compared to cis-3-hexene (B1361246). This stability difference drives the isomerization towards the trans form.

Isomerization can be catalyzed by various means, including acids, bases, metals, and radicals. researchgate.net For instance, iodine is a classic catalyst for cis-trans isomerization, proceeding through the reversible addition of an iodine atom to the double bond. uregina.ca Radical-mediated isomerization has also been observed, where radicals like phenylselenyl or phenylthiyl, generated photochemically, can add to the double bond of this compound and facilitate its conversion to the cis isomer. chemrxiv.org

Catalytic isomerization using transition metals is another effective method. Ruthenium complexes, such as [Cp*Ru(NCMe)₃][PF₆], have been shown to catalyze the cis-to-trans isomerization of alkenes. researchgate.net Similarly, hydride-complexes of ruthenium, like RuHCl(PPh₃)₃, are effective for the isomerization of hexene isomers. lookchem.com

The enthalpy of isomerization from 1-hexene (B165129) to this compound has been determined to be -9.77 ± 0.15 kJ/mol. nist.gov This negative value indicates that this compound is more stable than 1-hexene.

While cis-trans isomerization involves the geometry of the double bond, skeletal rearrangements alter the carbon framework of the molecule. Such rearrangements of this compound are less common than isomerization but can occur under specific catalytic conditions, often involving acidic catalysts.

In the presence of solid phosphoric acid, a mixture of hexene isomers, including this compound, can undergo skeletal rearrangements during the alkylation of benzene (B151609). amazonaws.com

Oxidation Pathways and Mechanisms of this compound

The oxidation of this compound can proceed through several pathways, leading to a variety of oxygenated products. The specific products formed depend on the oxidant and reaction conditions.

Epoxidation: this compound reacts with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form trans-3,4-epoxyhexane. pearson.comlibretexts.org This reaction is stereospecific, with the trans geometry of the alkene being retained in the epoxide product due to a concerted mechanism where the oxygen atom is transferred to the double bond in a single step. pearson.com The reaction proceeds through a cyclic transition state.

Dihydroxylation: Dihydroxylation of this compound results in the formation of hexane-3,4-diol. The stereochemical outcome depends on the reagent used.

Syn-dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent yields a racemic mixture of (3R,4S)- and (3S,4R)-hexane-3,4-diol (a meso compound is not formed from the trans isomer). chegg.comlumenlearning.com This occurs via a syn-addition mechanism involving a cyclic osmate ester intermediate. lumenlearning.com

Anti-dihydroxylation: Epoxidation followed by acid-catalyzed hydrolysis leads to anti-addition of the hydroxyl groups, also yielding a racemic mixture of hexane-3,4-diol enantiomers. libretexts.orgchegg.com

Ozonolysis: Ozonolysis of this compound involves the cleavage of the carbon-carbon double bond by ozone (O₃). ebi.ac.ukvaia.com This reaction initially forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Reductive workup (e.g., with zinc or dimethyl sulfide) of the ozonide yields two molecules of propanal. lumenlearning.comvaia.com

Ozonolysis in the atmosphere is an important source of secondary organic aerosols (SOA). ebi.ac.uk The reaction of this compound with ozone produces stabilized Criegee intermediates (SCI), which are key precursors to SOA formation. ebi.ac.ukcopernicus.org These SCIs can react with peroxy radicals to form oligomers, which are major components of the resulting aerosol particles. ebi.ac.uk The ozonolysis of this compound also produces hydroxyl radicals (•OH). mit.edunih.gov Studies have estimated a syn:anti carbonyl oxide ratio of approximately 50:50 for this compound ozonolysis. ebi.ac.ukmit.edunih.gov

Autoxidation: The cobalt acetate-catalyzed autoxidation of this compound yields a mixture of hydroperoxides. psu.edu Reduction of these hydroperoxides produces corresponding allylic alcohols. The distribution of products is influenced by the conformations of the parent olefin that allow for the formation of delocalized radicals upon hydrogen abstraction. psu.edu

Combustion-related Oxidation: In the context of combustion, the oxidation of this compound is complex. At temperatures below 850 K, 3-hexene (B12438300) shows no negative temperature coefficient (NTC) behavior, unlike 1-hexene and 2-hexene (B8810679). nih.gov At intermediate temperatures (700-850 K), 2-hexene is the most reactive isomer, followed closely by 3-hexene. nih.gov The oxidation products include smaller aldehydes, such as propanal, which is a significant product from 3-hexene. nih.gov

Epoxidation Mechanisms (e.g., Peracid-Mediated)

The epoxidation of this compound, typically employing a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), is a concerted reaction. libretexts.org This means the new carbon-oxygen bonds are formed simultaneously as the existing pi bond of the alkene and the oxygen-oxygen bond of the peracid are broken. The reaction proceeds through a cyclic transition state, often referred to as the "butterfly mechanism". libretexts.org

In this mechanism, the electrophilic oxygen of the peroxy acid is transferred to the nucleophilic double bond of this compound. The concerted nature of this reaction ensures that the stereochemistry of the starting alkene is retained in the product. libretexts.org Consequently, the epoxidation of this compound stereospecifically yields trans-3,4-epoxyhexane.

The general reaction can be summarized as follows:

This compound + RCO₃H → trans-3,4-Epoxyhexane + RCO₂H

This transformation is crucial as the resulting epoxide can undergo subsequent ring-opening reactions to produce a variety of functionalized compounds. For instance, acid-catalyzed hydrolysis of the epoxide leads to the formation of a vicinal diol through an anti-dihydroxylation process. lumenlearning.comlibretexts.org

Table 1: Key Features of Peracid-Mediated Epoxidation of this compound

| Feature | Description |

| Reagent | Peroxy acids (e.g., mCPBA) |

| Mechanism | Concerted, "butterfly" transition state libretexts.org |

| Stereochemistry | Stereospecific, retention of configuration libretexts.org |

| Product | trans-3,4-Epoxyhexane |

Ozonolysis and Diastereoselective Dihydroxylation Reactions

Ozonolysis

The ozonolysis of this compound is a powerful method for cleaving the carbon-carbon double bond, ultimately yielding carbonyl compounds. wikipedia.org The reaction proceeds via a mechanism proposed by Criegee in 1953. wikipedia.org Initially, ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide, also known as a molozonide. wikipedia.org

This molozonide rapidly rearranges into a carbonyl oxide (Criegee intermediate) and an aldehyde. wikipedia.org For this compound, this results in the formation of propanal and a Criegee intermediate. These two species then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a trioxolane). wikipedia.org The work-up conditions following ozonolysis determine the final products. Reductive work-up, for example, will yield propanal.

Studies on the gas-phase ozonolysis of this compound have indicated that the formation of syn and anti Criegee intermediates occurs in approximately a 50:50 ratio. nih.gov These intermediates play a significant role in atmospheric chemistry, contributing to the formation of secondary organic aerosols. ebi.ac.uk Research has shown that oligomers, with the Criegee intermediate as the repeating unit, are major components of these aerosols. copernicus.org

Diastereoselective Dihydroxylation

Diastereoselective dihydroxylation of this compound can be achieved through two primary methods, leading to opposite stereochemical outcomes.

Syn-dihydroxylation: This transformation is typically carried out using osmium tetroxide (OsO₄). The reaction is a concerted process that involves the formation of a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to give the vicinal diol. The concerted nature of the cycloaddition ensures that both hydroxyl groups are delivered to the same face of the double bond, resulting in syn-dihydroxylation. libretexts.org The reaction of this compound with OsO₄ produces a racemic mixture of (3R,4R)- and (3S,4S)-hexane-3,4-diol. libretexts.org

Table 2: Comparison of Dihydroxylation Methods for this compound

| Method | Reagents | Intermediate | Stereochemistry | Product |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | Epoxide | Anti | Meso-hexane-3,4-diol |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic Osmate Ester | Syn | Racemic (3R,4R)- and (3S,4S)-hexane-3,4-diol libretexts.org |

Catalytic Transformations Involving Trans 3 Hexene

Transition Metal Catalysis with trans-3-Hexene (B77681) Substrates

Transition metal complexes are pivotal in activating the double bond of this compound, facilitating a range of transformations from carbon-carbon bond formation to the introduction of new functional groups.

Olefin Metathesis (e.g., Grubbs, Schrock, Hoveyda-Grubbs Catalysts)

Olefin metathesis is a powerful reaction for the rearrangement of alkenes, and this compound is often employed as a substrate to test catalyst activity and selectivity. sci-hub.semdpi.com The reaction involves the cleavage and reformation of carbon-carbon double bonds. sci-hub.se

Grubbs Catalysts : These ruthenium-based catalysts are known for their functional group tolerance and are widely used in various metathesis reactions. harvard.edu First and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, have been utilized in reactions involving this compound. sci-hub.seharvard.eduacs.org For instance, a supported Grubbs catalyst was used in the metathesis of cis-2-pentene, which forms 3-hexene (B12438300) as a product. mdpi.com

Schrock Catalysts : Molybdenum-based Schrock catalysts are highly active metathesis catalysts. harvard.edu They have been employed in challenging metathesis reactions, including those involving internal olefins like this compound. acs.org

Hoveyda-Grubbs Catalysts : These catalysts are a modification of the Grubbs catalysts, featuring a chelating isopropoxybenzylidene ligand that enhances stability and allows for catalyst regeneration. acs.org A Hoveyda-Grubbs II catalyst has been used in a cross-metathesis reaction involving this compound with a reported yield of 78%. uchicago.edu

A tandem isomerization-metathesis catalytic process has been developed using a ruthenium catalyst in an ionic liquid biphasic system to convert this compound to heavier linear olefins. ebi.ac.uk This approach modulates the rates of olefin metathesis and isomerization by segregating the catalysts in different phases. ebi.ac.uk

Table 1: Examples of Olefin Metathesis Reactions Involving this compound

| Catalyst Type | Reaction | Observation | Reference |

|---|---|---|---|

| Hoveyda-Grubbs II | Cross-Metathesis | 78% yield in a specific application. | uchicago.edu |

| Ruthenium-based | Tandem Isomerization/Metathesis | Conversion to heavier linear olefins in a biphasic system. | ebi.ac.uk |

Asymmetric Hydrogenation and Hydrosilylation of Olefins

Asymmetric hydrogenation is a key method for producing enantiomerically enriched compounds. While the hydrogenation of this compound itself yields the achiral alkane hexane, the principles of asymmetric hydrogenation are often studied with related substrates. vaia.com The development of chiral catalysts, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is crucial for achieving high enantioselectivity in the hydrogenation of prochiral olefins. researchgate.netethz.chacs.org

Research has focused on developing new chiral diphosphine ligands for the asymmetric hydrogenation of ketones, with some ligands being derived from (Z)-3-hexene-2,5-diol. researchgate.net While direct asymmetric hydrogenation of this compound is not a common transformation for generating chirality, the study of related prochiral alkenes provides insight into catalyst design and performance.

Carbonylation and Hydroformylation Reactions

Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is a significant industrial process for producing aldehydes. researchgate.netrsc.org

Rhodium and cobalt complexes are the most common catalysts for hydroformylation. rsc.orgwiley-vch.de The hydroformylation of hexene isomers, including this compound, has been studied using various catalytic systems. For example, ruthenium clusters have been shown to catalyze the isomerization of 1-hexene (B165129) to internal hexenes, including this compound, alongside hydrogenation. researchgate.net Molybdenum complexes have also been used as catalyst precursors for the hydroformylation of 1-hexene in biphasic systems, yielding a mixture of aldehydes. scispace.com

Kinetic studies of rhodium-catalyzed hydroformylation of 1-hexene show that isomerization to internal olefins occurs concurrently with the formation of aldehydes. rsc.org

Polymerization and Oligomerization Catalysis

The polymerization of this compound is not a common industrial process, and safety data sheets indicate that hazardous polymerization does not typically occur. fishersci.com However, the oligomerization of olefins is an important industrial reaction.

Studies on the oligomerization of ethylene (B1197577) and propylene (B89431) have shown that various hexene isomers, including this compound, can be formed as products. nih.govrsc.org For example, the oligomerization of ethylene using silica-supported Ga³⁺ and Zn²⁺ single-site catalysts produces a mixture of linear olefins, including cis- and this compound. nih.gov Similarly, the dimerization of propylene over a Ni-modified polyoxometalate catalyst yields this compound as a significant product. rsc.org Nickel-based catalysts are also used in the Shell Higher Olefin Process (SHOP) for ethylene oligomerization. acs.org

Organocatalysis and Enzyme Mimicry in this compound Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Enzyme mimics are synthetic molecules designed to replicate the catalytic activity of natural enzymes. catalysis.blog

Development of Chiral Organocatalysts for Hexene Functionalization

The development of chiral organocatalysts for the functionalization of alkenes is an active area of research. These catalysts can promote a variety of asymmetric transformations.

In the context of this compound, a binaphthyl-derived sulfonium (B1226848) salt has been used to stoichiometrically deliver a sulfenium ion to the double bond, forming an intermediate thiiranium ion. nih.gov This demonstrates the potential for developing catalytic, enantioselective sulfenofunctionalization reactions for simple alkenes like this compound.

While extensive research on chiral organocatalyst development for this compound is still emerging, studies on related systems provide a foundation. For example, carbohydrate-based organocatalysts have been successfully applied in various asymmetric reactions, such as Michael additions and Morita-Baylis-Hillman reactions, with other olefinic substrates. mdpi.com

Additionally, computational studies have used 3-hexene as a model substrate to investigate the mechanism of mycolic acid cyclopropane (B1198618) synthases, providing insights that could guide the design of enzyme mimics for cyclopropanation reactions. diva-portal.org

Heterogeneous Catalysis for this compound Processes

Heterogeneous catalysis, where the catalyst phase (typically solid) is different from the reactant phase (liquid or gas), is fundamental to many industrial chemical processes. libretexts.org For transformations involving this compound, heterogeneous catalysts are advantageous due to their ease of separation from the reaction products, potential for regeneration, and robustness under various process conditions. rsc.org Key processes for this compound that utilize heterogeneous catalysts include hydrogenation to produce alkanes and isomerization to form other C6 olefins, which are valuable as chemical intermediates or for fuel blending. google.com

Supported metal catalysts are a cornerstone of heterogeneous catalysis, consisting of fine metal particles dispersed on a high-surface-area support material like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon. libretexts.org This configuration maximizes the active surface area of the expensive metal.

Hydrogenation: The complete hydrogenation of this compound yields n-hexane. This reaction is readily achieved using common hydrogenation catalysts such as palladium, platinum, or nickel. The process involves the adsorption of both the alkene and hydrogen gas onto the metal surface. libretexts.org This is followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond, ultimately leading to the saturated alkane, which then desorbs from the surface. libretexts.org While the stereochemistry of this compound is a defining feature, it does not influence the final product in full hydrogenation, as n-hexane lacks stereocenters.

Isomerization: Isomerization of this compound can involve either a shift of the double bond position (e.g., to 2-hexene (B8810679) or 1-hexene) or a geometric conversion to cis-3-hexene (B1361246). Supported metal catalysts are active for these transformations. For instance, dilute palladium-in-gold (Pd-in-Au) bimetallic catalysts have been shown to preferentially isomerize 1-hexene to a mixture of trans/cis-2-hexene and trans/cis-3-hexene, with only minor amounts of n-hexane being formed. osti.gov The reaction proceeds via a Horiuti-Polanyi mechanism, where isomerization is energetically favored over complete hydrogenation under certain conditions. osti.gov Basic metal oxides, such as magnesium oxide, can also serve as catalysts for the isomerization of internal hexenes to the more commercially desirable 1-hexene. google.com At higher temperatures, some catalysts, like platinum, can promote the aromatization of this compound to benzene (B151609), a process that involves both geometric isomerization and dehydrogenation. studfile.net

| Catalyst System | Support | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd-in-Au Alloy | Silica (SiO₂) | Isomerization & Hydrogenation | Preferentially catalyzes isomerization of 1-hexene to 2- and 3-hexenes over hydrogenation to n-hexane. | osti.gov |

| Platinum (Pt) | - (Unsupported) | Isomerization & Aromatization | Promotes the formation of benzene from this compound, which requires initial geometric isomerization. | studfile.net |

| Magnesium Oxide (MgO) | - | Isomerization | Useful for isomerizing internal hexenes (like 3-hexenes) to 1-hexene. | google.com |

| Rhodium (Rh) Complex | Porous Organic Copolymer | Isomerizing Hydroformylation | Achieves high regioselectivity (l/b ratio of 92:8 to 93:7) in the hydroformylation of this compound. | rsc.org |

Zeolites are crystalline aluminosilicates with a well-defined, microporous structure. whiterose.ac.uk Their intrinsic acidity and shape-selective properties make them highly effective catalysts for a variety of hydrocarbon transformations. whiterose.ac.ukresearchgate.net The catalytic activity stems from Brønsted acid sites located within the zeolite's pores and channels. whiterose.ac.uk

For this compound and other linear hexenes, zeolites are primarily used for isomerization and cracking. The transformation of 1-hexene over various zeolite catalysts has been studied, with 2-hexene and 3-hexene being primary products of double bond isomerization. researchgate.net The reaction temperature significantly influences the product distribution. At lower temperatures (e.g., 250°C), double bond shift reactions are favored. As the temperature increases (e.g., to 350°C), skeletal isomerization and cracking reactions become more prominent. researchgate.net

Zeolites like H-beta (HBEA) and ZSM-5 are commonly employed. researchgate.net The addition of a second metal, such as nickel or molybdenum, to a ZSM-5 zeolite can enhance its catalytic performance, leading to a higher selectivity for C6 olefins and improving properties relevant to gasoline, such as the octane (B31449) number. researchgate.net The pore structure of the zeolite plays a crucial role; zeolites with three-dimensional pore systems (like MFI, MEL, and *BEA) are often more effective supports for catalytic reactions of linear olefins compared to those with more restricted one- or two-dimensional pores. mdpi.com

| Zeolite Catalyst | Reaction | Reaction Temperature (°C) | Primary Products/Outcome | Reference |

|---|---|---|---|---|

| Pt/ZSM-5, Sn/ZSM-5, etc. | Isomerization & Cracking | 250 | Favors double bond shift reaction (e.g., 1-hexene to 2-/3-hexene). | researchgate.net |

| Pt/ZSM-5, Sn/ZSM-5, etc. | Isomerization & Cracking | 350 | Predominantly leads to cracking and skeletal isomerization. | researchgate.net |

| Ni-Mo-ZSM-5 | Isomerization | Not specified | Showed higher C6 olefin selectivity and improved research octane number. | researchgate.net |

| H-beta (HBEA) | Isomerization | Not specified | Applied as an effective isomerization catalyst for hexenes. | researchgate.net |

Theoretical and Computational Studies of Trans 3 Hexene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of trans-3-hexene (B77681). These calculations solve the Schrödinger equation to provide information about molecular orbitals, charge distribution, and geometric parameters.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost. DFT calculations, for instance using the B3LYP functional, have been employed to determine the optimized geometry and electronic properties of this compound. uib.noresearchgate.net Such calculations can predict bond lengths, bond angles, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key parameter that influences the molecule's reactivity.

DFT calculations have also been used in conjunction with experimental techniques like X-ray photoelectron spectroscopy to analyze the conformational properties of alkenes, including this compound. uib.no Furthermore, DFT has been utilized to study the reaction mechanisms involving this compound, such as its reaction with carbene species, providing insights into the electronic nature of the interactions. researchgate.net

Table 1: Representative Calculated Geometrical Parameters of this compound

| Parameter | Typical Calculated Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-C Single Bond Length | ~1.51 Å |

| C-H Bond Length | ~1.09 Å |

Conformational Analysis and Potential Energy Surfaces

This compound can exist in different conformations due to rotation around its carbon-carbon single bonds. Computational methods are used to explore these conformations and construct potential energy surfaces that map the energy of the molecule as a function of its dihedral angles. nih.govacs.orgacs.org These analyses help identify the most stable conformers and the energy barriers between them. The conformational properties of this compound have been studied using techniques like gas-phase electron diffraction combined with molecular mechanical calculations. acs.org Understanding the potential energy surface is also critical in studying reaction dynamics, such as in the ozonolysis of this compound where it influences the formation of syn- and anti-intermediates. nih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into dynamic processes and interactions with the environment.

Solvent Effects on this compound Reaction Pathways

The solvent can significantly influence reaction rates and pathways. MD simulations can be used to model the interactions between this compound and solvent molecules. For instance, the reaction mechanism between the (Me)3CO• radical and this compound has been studied in benzene (B151609) using computational methods that can incorporate solvent effects, such as the Polarizable Continuum Model (PCM). researchgate.net Isothermal vapor-liquid equilibrium data for this compound with ionic liquids have been measured and correlated using models like NRTL, which is essential for designing separation processes. researchgate.net MD simulations have also been employed to investigate vapor-liquid equilibria of systems containing hexene isomers and ionic liquids. researchgate.net

Interactions of this compound with Catalyst Surfaces

MD simulations are valuable for understanding the interactions of this compound with catalyst surfaces, which is crucial for heterogeneous catalysis. For example, the aromatization of 1-hexene (B165129) on a Cu3Pt(111) surface has been studied using various surface science techniques, with this compound used as a model compound to elucidate the reaction mechanism. acs.org The selective hydrogenation of 3-hexyne (B1328910) to cis- and this compound over palladium-based catalysts has been investigated, with kinetic models like the Langmuir-Hinshelwood model being used to describe the surface reactions. researchgate.net Furthermore, the photoisomerization of this compound has been observed in the presence of CdS quantum dots, suggesting catalytic activity at the nanocrystal surface. rsc.org A combined molecular dynamics and density functional theory (MD-DFT) approach has been used to model the ring-opening metathesis polymerization of macrocyclic olefins, using this compound as a model substrate to understand the reactivity of different conformers. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-3-Hexene (B1361246) |

| 1-Hexene |

| trans-2-Butene |

| 3-Hexyne |

| Benzene |

| cis-2-Butene |

| Dimethyldioxirane |

| 3-hexyne |

| (Me)3CO• radical |

| 10-undecenoic acid |

| 1,3,5-hexatriene |

| 1-butene |

| 2,3-dimethyl-2-butene |

| 2-hexenes |

| 3,4-dimethyl-3-hexene |

| 4-methyl-1-pentene |

| 4-methyl-2-pentene |

| Butanal |

| Carbon tetrachloride |

| Cyclohexene (B86901) |

| Cyclopentene |

| Ethene |

| Hexane |

| Propanal |

| Propane |

| Propene |

| Pyridine |

| Thiophene |

| trans-2-butene |

| trans-4-octene |

| trans-5-decene |

| trans-7-tetradecene |

| cis-2-octene |

| cis-4-methyl-3-hexene |

| cis-4,4-dimethyl-3-hexene |

| trans-4-methyl-3-hexene |

| trans-4,4-dimethyl-3-hexene |

| 2,2-Dimethyl-trans-3-hexene |

| 2,3-Dimethyl-cis-3-hexene |

| 2,3-Dimethyl-trans-3-hexene |

| 2-methyl-1-pentene |

| 2-methyl-2-pentene |

| 3-methyl-1-pentene |

| Diphenyl this compound-1,5-diyne |

| Tetraphenyl this compound-1,5-diyne |

| [BMIM][PF6] |

| [iBeMIM][BF4] |

| AgBF4 |

| Palladium |

| Platinum |

| Nickel |

| Copper |

| Ruthenium |

| Zinc |

| Cadmium Sulfide (B99878) |

| Cadmium Selenide |

| Zinc Selenide |

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound, which are fundamental to its identification and characterization.

Computational NMR and IR Spectral Analysis

Theoretical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. For this compound, these predictions serve as a benchmark for comparison with experimental data and aid in the assignment of complex spectra.

Programs like ChemBioDraw can be used to calculate 13C NMR chemical shifts with a high degree of accuracy. hw.ac.uk The process involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict distinct signals for the three non-equivalent carbon atoms: the methyl carbons (C1/C6), the methylene (B1212753) carbons (C2/C5), and the sp2-hybridized carbons of the double bond (C3/C4).

Similarly, IR spectra can be computationally generated. After geometric optimization, a frequency calculation is performed, which computes the second derivatives of energy with respect to atomic displacements (the Hessian matrix). faccts.de The resulting vibrational modes and their associated intensities constitute the predicted IR spectrum. A key feature for this compound that a successful computational model must replicate is the strong C-H out-of-plane bending absorption characteristic of a trans-disubstituted alkene, which appears experimentally around 960 cm⁻¹. This band is often used to distinguish it from its cis isomer. bartleby.com

Vibrational Frequencies and Intensities Calculation

The calculation of vibrational frequencies and their corresponding intensities is a cornerstone of the computational analysis of molecules. These calculations not only predict the IR and Raman spectra but also provide the zero-point vibrational energy (ZPVE) and are essential for identifying stable molecular structures (minima on the potential energy surface) and transition states.

The process begins with finding an optimized geometry of this compound using a chosen level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). researchgate.net Following optimization, a frequency calculation is performed on the stationary point. For a stable molecule like this compound, all calculated vibrational frequencies should be positive (real). faccts.de The presence of imaginary frequencies indicates that the structure is not a true minimum. faccts.de

The calculated frequencies and intensities can be compared directly with experimental data from IR and Raman spectroscopy. The National Institute of Standards and Technology (NIST) maintains databases that include computationally derived data, such as calculated vibrational frequencies for this compound. nist.gov This allows for a direct comparison between theoretical predictions and experimental observations, aiding in the detailed assignment of spectral bands to specific molecular motions.

| Symmetry | Mode Number | Calculated Frequency (cm⁻¹) | Description |

| A_g | 1 | 3088 | C-H Stretch |

| A_g | 2 | 2992 | CH3 Stretch |

| A_g | 3 | 1673 | C=C Stretch |

| A_g | 4 | 1457 | CH2 Scissor |

| A_g | 5 | 1388 | CH3 Umbrella Bend |

| A_u | 25 | 3086 | C-H Stretch |

| A_u | 26 | 2991 | CH3 Stretch |

| A_u | 27 | 1459 | CH2 Scissor |

| A_u | 28 | 965 | C-H Out-of-Plane Bend (Wag) |

| B_u | 50 | 2974 | CH2 Stretch |

This table presents a selection of calculated vibrational frequencies for this compound to illustrate typical modes. The data is based on information available in public computational chemistry databases like the NIST CCCBDB. nist.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, identifying short-lived intermediates, and characterizing the high-energy transition states that connect them. This provides a molecular-level understanding of reactivity that is often inaccessible through experimental means alone.

Elucidation of Complex Reaction Mechanisms Through Computation

Computational modeling has been applied to understand various reactions involving this compound, from combustion and oxidation to catalytic hydrogenation. By calculating the potential energy surface for a given reaction, researchers can trace the lowest energy path from reactants to products.

Oxidation and Combustion: Computational studies, often using ab initio transition state modeling, have been crucial in unraveling the complex mechanisms of this compound oxidation. For instance, in the reaction with the hydroxyl (•OH) radical, a key process in atmospheric chemistry and combustion, modeling has shown a temperature-dependent competition between two primary pathways. umich.edu

At low temperatures (< 450 K): OH radical addition to the double bond is the dominant reaction pathway. umich.edu

At high temperatures (> 1000 K): H-atom abstraction from the allylic position (the C-H bonds adjacent to the double bond) becomes the main reaction channel. umich.edu

Catalytic Hydrogenation: The mechanism of hexene hydrogenation catalyzed by transition metal complexes, such as those involving Ruthenium, has been investigated using DFT. chemrxiv.org These studies model the step-by-step process, including the coordination of the alkene to the metal center, the transfer of hydrogen atoms, and the final release of the alkane product, hexane. Such calculations help in understanding catalyst activity and selectivity. chemrxiv.org

Other Reactions: The mechanisms of other reactions, such as epoxidation and reactions with radicals like (Me)3CO•, have also been successfully modeled. nist.govresearchgate.net In the case of the (Me)3CO• radical, DFT calculations identified two competing channels—abstraction-addition and addition-addition-elimination—and determined that the former is the major contributor to the observed product distribution. nist.gov

Prediction of Kinetic and Thermodynamic Parameters for this compound Reactions

A significant outcome of computational reaction modeling is the prediction of quantitative kinetic and thermodynamic data. These parameters are essential for understanding reaction feasibility, spontaneity, and rates.

| Reaction | Parameter | Calculated Value (kcal/mol) | Level of Theory/Reference |

| H-Abstraction by •H (Allylic H) | Activation Energy (Ea) | ~2.5 | Generic value for allylic H osti.gov |

| H-Abstraction by •H (Primary H) | Activation Energy (Ea) | ~6.5 | Generic value for primary H osti.gov |

| Hydrogenation (Two Phosphine (B1218219) Path) | ΔG (Olefin Addition) | 24.4 | DFT/B3LYP chemrxiv.org |

| Hydrogenation (Two Phosphine Path) | ΔG (H Transfer) | -12.2 | DFT/B3LYP chemrxiv.org |

This table provides examples of calculated kinetic and thermodynamic parameters for reactions relevant to this compound. These values are illustrative of the data that can be obtained from computational studies.

Kinetic Parameters: A primary goal of reaction modeling is to calculate the activation energy (Ea) or activation enthalpy (ΔH‡), which represents the energy barrier that must be overcome for a reaction to occur. osti.gov Transition state theory is used to find the geometry and energy of the transition state, which corresponds to the saddle point on the potential energy surface. The height of this barrier is a critical determinant of the reaction rate. For example, the lower activation energy for abstracting an allylic hydrogen compared to a primary hydrogen explains why that site is more reactive at higher temperatures. osti.gov By calculating these barriers, computational chemists can predict rate constants and understand how changes in molecular structure affect reactivity.

Advanced Spectroscopic and Analytical Methodologies for Trans 3 Hexene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of trans-3-hexene (B77681), a suite of advanced NMR techniques is employed to unravel complex structures, determine enantiomeric purity, and study dynamic molecular processes.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation of Complex Derivatives

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra suffer from signal overlap. creative-biostructure.comacs.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). creative-biostructure.comipb.pt By tracing the cross-peaks in a COSY spectrum, the connectivity of proton spin systems within a this compound derivative can be established. creative-biostructure.com For instance, in a substituted this compound, COSY would reveal correlations between the olefinic protons and the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C coupling). creative-biostructure.comcolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing invaluable information for assigning the carbon skeleton of a this compound derivative. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org This long-range correlation is critical for piecing together the entire molecular framework, connecting different spin systems, and confirming the position of substituents on the this compound backbone. libretexts.org For example, an HMBC spectrum could show a correlation from a methyl proton to the olefinic carbons, confirming its attachment point.

The combined application of these 2D NMR techniques allows for the comprehensive structural elucidation of complex this compound derivatives, as demonstrated in the characterization of various organic and organometallic compounds. mdpi.commdpi.com

Table 1: Application of 2D NMR Techniques for a Hypothetical Substituted this compound Derivative

| Technique | Information Provided | Example Correlation |

| COSY | ¹H-¹H connectivity through bonds | Olefinic proton (H-3) shows a cross-peak with the methylene protons at C-2. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Olefinic proton (H-3) correlates with the olefinic carbon (C-3). |

| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | A substituent's proton shows a cross-peak to C-4, confirming its position. |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

For chiral derivatives of this compound, determining the enantiomeric excess (e.e.) is crucial. Enantiomers have identical NMR spectra under normal conditions. libretexts.org However, in the presence of a chiral shift reagent, a pair of enantiomers can be distinguished. libretexts.orgyork.ac.uk These reagents, often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), form diastereomeric complexes with the chiral analyte. libretexts.org These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. libretexts.orgresearchgate.net The relative integration of these separated signals allows for the direct calculation of the enantiomeric excess. msu.edu While the advent of more sensitive NMR instruments has somewhat reduced the reliance on this technique, it remains a valuable tool for stereochemical analysis. libretexts.org

Dynamic NMR Studies of Conformational and Isomerization Processes

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes and isomerization. nih.govunibas.it For this compound and its derivatives, DNMR can be used to investigate the dynamics of ring-flipping in cyclic derivatives or the rotation around single bonds. unibas.itmpg.de

Furthermore, NMR is instrumental in studying isomerization processes, such as the E/Z (or cis/trans) isomerization of the double bond. nih.gov In-situ NMR monitoring allows for the real-time observation of the conversion of one isomer to another, providing kinetic and mechanistic insights. nih.govchemrxiv.orgacs.org For example, studies on Pd(II)-catalyzed alkene isomerization have utilized in-situ NMR to monitor the formation of intermediates and understand the reaction pathway. nih.gov By tracking the changes in the concentrations of the trans and cis isomers over time, reaction rates and equilibrium constants can be determined. researchgate.net

Advanced Vibrational Spectroscopy (IR, Raman)

Detailed Band Assignment for Functional Groups and Stereochemical Information

The IR and Raman spectra of this compound derivatives exhibit characteristic absorption bands that can be assigned to specific functional groups and vibrational modes. tum.de The C=C stretching vibration in trans alkenes is a key feature. Due to the center of symmetry in unsubstituted this compound, the C=C stretch is expected to be inactive in the IR spectrum but active in the Raman spectrum. ksu.edu.sachegg.com However, for substituted, less symmetrical this compound derivatives, this band may become weakly IR active.

Other important vibrational modes include:

C-H stretching vibrations of the alkyl chains and the olefinic protons.

C-H bending vibrations , which can sometimes provide information about the stereochemistry of the double bond.

Vibrations of substituent groups , which appear in their characteristic frequency regions. tum.de

The analysis of these bands helps to confirm the presence of the trans double bond and identify the functional groups attached to the hexene core. researchgate.netapacwomen.ac.in

Table 2: General IR and Raman Band Assignments for Alkene Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Activity | Raman Activity | Notes |

| =C-H Stretch | 3000 - 3100 | Medium | Medium | Occurs at higher frequency than alkyl C-H stretch. |

| C=C Stretch | 1660 - 1680 | Weak to Inactive (for trans) | Strong | Activity depends on the symmetry of the molecule. ksu.edu.sa |

| =C-H Bend (out-of-plane) | 960 - 975 | Strong | Weak | Characteristic for trans disubstituted alkenes. |

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Similar to NMR, vibrational spectroscopy can be used for the in-situ monitoring of chemical reactions. researchgate.netrsc.org By using a flow-through IR cell or a Raman probe inserted directly into the reaction vessel, spectra can be collected at regular intervals. rsc.org This allows for the tracking of the disappearance of reactant signals and the appearance of product signals, providing real-time kinetic data. rsc.org Furthermore, this technique can be crucial for detecting and identifying transient intermediates that may not be observable by other methods. rsc.org For example, in catalytic reactions involving alkenes, such as hydroformylation or isomerization, in-situ IR spectroscopy can help identify metal-ligand complexes and organometallic intermediates that are part of the catalytic cycle. rsc.org

Mass Spectrometry (MS) Techniques

High-Resolution MS for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound (C6H12), the theoretical exact mass is 84.0939 Da. nih.gov HRMS can confirm this mass, differentiating it from other potential compounds with a nominal mass of 84, such as an oxygen-containing species like C5H8O. This capability is crucial in identifying unknown derivatives or verifying the successful synthesis of a target molecule.

Table 1: Theoretical Exact Masses of this compound and Potential Isobars

| Compound Name | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C6H12 | 84 | 84.0939 |

| Cyclohexane | C6H12 | 84 | 84.0939 |

| 3-Methyl-2-pentene | C6H12 | 84 | 84.0939 |

| 4-Penten-1-ol | C5H8O | 84 | 84.0575 |

This table illustrates how high-resolution mass spectrometry can distinguish between isomers and compounds with the same nominal mass based on their precise exact masses.

Tandem MS (MS/MS) for Fragmentation Pathway Analysis of Derivatives

Tandem mass spectrometry (MS/MS) is a technique where two or more mass analyzers are used in sequence to probe the fragmentation of selected ions. acs.orgunt.edu This method is particularly useful for elucidating the structure of this compound derivatives by analyzing their fragmentation patterns upon collision-induced dissociation (CID). unito.it

In an MS/MS experiment, a specific precursor ion of a this compound derivative is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. unt.edu The fragmentation patterns are often characteristic of specific structural motifs and functional groups within the molecule. For instance, the fragmentation of long-chain alkene ions is influenced by the position of the double bond. dntb.gov.ua

Common fragmentation pathways for alkenes include allylic and vinylic cleavages. For this compound, electron ionization (EI) mass spectrometry shows characteristic peaks at m/z 55 and 41, which are attributed to allylic cleavage. The study of these pathways in derivatives can help to pinpoint the location and nature of substituents.

Table 2: Illustrative MS/MS Fragmentation Data for a Hypothetical Hydroxylated this compound Derivative

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Postulated Neutral Loss |

| 100.0939 | 10 | 82.0833 | H2O |

| 100.0939 | 20 | 71.0855, 57.0704 | C2H5, C3H7 |

| 100.0939 | 30 | 43.0548 | C4H7O |

This hypothetical data demonstrates how varying collision energies in an MS/MS experiment can induce different fragmentation pathways, providing detailed structural information about the derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for the trace analysis and purity assessment of this compound and its derivatives. researchgate.net GC can effectively separate this compound from its isomers and other impurities based on differences in their boiling points and interactions with the stationary phase. For instance, this compound can be separated from its cis-isomer, with the trans-isomer typically eluting earlier.

The mass spectrometer then provides positive identification of the eluting compounds based on their mass spectra. The total ion chromatogram (TIC) from a GC-MS analysis can be used to assess the purity of a sample, with the peak area of this compound relative to the total peak area indicating its percentage purity. shimadzu.com This technique is sensitive enough to detect trace-level impurities, which is critical for quality control in industrial applications and for monitoring reaction progress in synthetic chemistry. researchgate.net

Chiral Chromatography (GC, HPLC) for Stereoisomer Analysis

Chiral chromatography is essential for the separation and analysis of stereoisomers, particularly enantiomers, of this compound derivatives that possess a chiral center. researchgate.netresearchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations by using a chiral stationary phase (CSP). sigmaaldrich.commdpi.com

Enantioselective Separation of this compound Derivatives